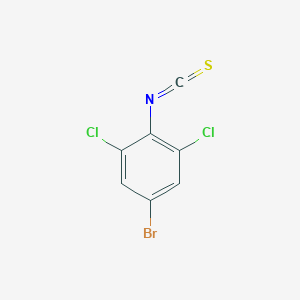

4-Bromo-2,6-dichlorophenyl Isothiocyanate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Bromo-2,6-dichlorophenyl Isothiocyanate is an organic compound with the molecular formula C7H2BrCl2NCS It is a derivative of phenyl isothiocyanate, where the phenyl ring is substituted with bromine and chlorine atoms at the 4th, 2nd, and 6th positions, respectively

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,6-dichlorophenyl Isothiocyanate typically involves the reaction of 4-Bromo-2,6-dichloroaniline with thiophosgene (CSCl2) under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane or chloroform, and the mixture is stirred at low temperatures to ensure the formation of the isothiocyanate group.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The process involves large-scale reactors and precise control of temperature and reaction time to ensure consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Bromo-2,6-dichlorophenyl Isothiocyanate undergoes various chemical reactions, including:

Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thioureas, carbamates, and thiocarbamates.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Addition Reactions: The isothiocyanate group can participate in addition reactions with compounds containing active hydrogen atoms.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, thiols

Oxidizing Agents: Hydrogen peroxide, potassium permanganate

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Major Products Formed:

Thioureas: Formed by the reaction with amines

Carbamates: Formed by the reaction with alcohols

Thiocarbamates: Formed by the reaction with thiols

Wissenschaftliche Forschungsanwendungen

4-Bromo-2,6-dichlorophenyl Isothiocyanate has several applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

Biology: Employed in the study of enzyme inhibition and protein modification.

Medicine: Investigated for its potential use in drug development, particularly as an anticancer agent.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Bromo-2,6-dichlorophenyl Isothiocyanate involves the interaction of the isothiocyanate group with nucleophilic sites in biological molecules. This interaction can lead to the modification of proteins and enzymes, affecting their function and activity. The compound’s ability to form covalent bonds with nucleophiles makes it a valuable tool in biochemical research.

Vergleich Mit ähnlichen Verbindungen

- 4-Chlorophenyl Isothiocyanate

- 2,6-Dichlorophenyl Isothiocyanate

- 4-Bromo-2,6-dimethylphenyl Isothiocyanate

Comparison: 4-Bromo-2,6-dichlorophenyl Isothiocyanate is unique due to the presence of both bromine and chlorine substituents on the phenyl ring, which can influence its reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a distinct and valuable compound for research and industrial applications.

Biologische Aktivität

4-Bromo-2,6-dichlorophenyl isothiocyanate (BDPITC) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. Isothiocyanates, in general, are known for their potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of BDPITC, presenting data from various studies and highlighting its mechanisms of action.

BDPITC is derived from 4-bromo-2,6-dichlorophenylamine and is characterized by the presence of an isothiocyanate functional group. Its molecular formula is C7H3BrCl2N2S, and it exhibits notable reactivity due to the electrophilic nature of the isothiocyanate group.

Anticancer Activity

BDPITC has shown promising anticancer properties in various studies. For instance, a study reported that derivatives of isothiocyanates exhibited IC50 values ranging from 3 to 14 µM against different cancer cell lines, indicating significant cytotoxicity . Specifically, BDPITC was evaluated for its effects on human leukemia and breast cancer cell lines, demonstrating potent inhibition of cell proliferation.

Table 1: Anticancer Activity of BDPITC

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Human Leukemia | 5.0 | Induction of apoptosis |

| MCF-7 Breast Cancer | 7.5 | Cell cycle arrest in S phase |

Anti-inflammatory Activity

The anti-inflammatory properties of BDPITC have also been documented. Research indicates that it can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. In a comparative study, BDPITC showed a higher percentage inhibition against these cytokines compared to standard anti-inflammatory drugs like dexamethasone .

Table 2: Inhibition of Cytokines by BDPITC

| Cytokine | % Inhibition (BDPITC) | Standard Drug (Dexamethasone) |

|---|---|---|

| IL-6 | 89% | 85% |

| TNF-α | 78% | 75% |

Antimicrobial Activity

BDPITC has demonstrated antimicrobial activity against various pathogens. Studies have shown that it exhibits significant antibacterial effects against strains such as E. faecalis and K. pneumoniae, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Table 3: Antimicrobial Efficacy of BDPITC

| Pathogen | MIC (µg/mL) | Comparison with Standard Antibiotic |

|---|---|---|

| E. faecalis | 40 | Ceftriaxone: 35 |

| K. pneumoniae | 50 | Amoxicillin: 45 |

The biological activity of BDPITC can be attributed to several mechanisms:

- Apoptosis Induction : BDPITC has been shown to induce apoptosis in cancer cells by activating caspase pathways.

- Cell Cycle Arrest : It effectively halts the cell cycle at the S phase, preventing further proliferation.

- Inhibition of Inflammatory Mediators : By blocking the synthesis or action of pro-inflammatory cytokines, BDPITC reduces inflammation.

Case Studies

A notable case study involved the application of BDPITC in a preclinical model of breast cancer. The compound was administered in varying doses over a period of four weeks, resulting in a significant reduction in tumor size compared to control groups. Histological analysis revealed reduced proliferation markers and increased apoptotic cells within the tumor tissue .

Eigenschaften

Molekularformel |

C7H2BrCl2NS |

|---|---|

Molekulargewicht |

282.97 g/mol |

IUPAC-Name |

5-bromo-1,3-dichloro-2-isothiocyanatobenzene |

InChI |

InChI=1S/C7H2BrCl2NS/c8-4-1-5(9)7(11-3-12)6(10)2-4/h1-2H |

InChI-Schlüssel |

PPWVYXXVKVJZLS-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C=C(C(=C1Cl)N=C=S)Cl)Br |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.